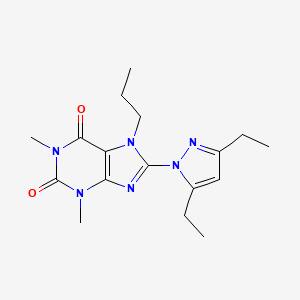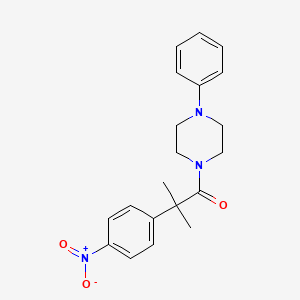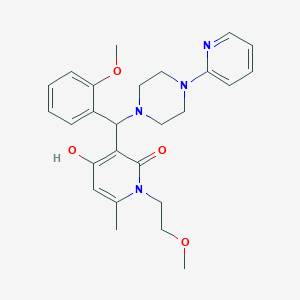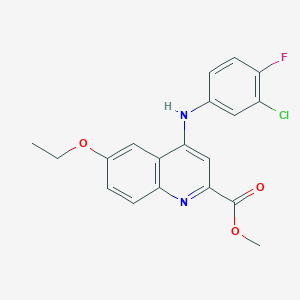
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, commonly known as CTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAA belongs to the class of thiazole-containing compounds, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide and its structural variants have been utilized in the development of novel organic sensitizers for solar cells. These compounds, when anchored onto TiO2 films, demonstrate high photon-to-current conversion efficiencies due to their strong conjugation across the thiophene-cyanoacrylic groups. Their photovoltaic properties and light-harvesting capabilities have been extensively studied and compared with similar sensitizers, indicating their potential in improving solar energy conversion efficiencies (Kim et al., 2006).
Optical and Electronic Applications
The derivatives of this compound have been synthesized and studied for their potential in optical and electronic applications. These compounds exhibit unique properties like positive and negative solvatochromism, viscosity-sensitive emission intensity enhancement, and high first-order hyperpolarizability, making them promising candidates for organic NLOphores. Their solvatochromism, polarity, and bond order alternation characteristics have been thoroughly investigated, highlighting their suitability in developing new materials for nonlinear optical limiting, protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Patil et al., 2018).
Anticancer Research
Compounds structurally similar to this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Studies show promising cytotoxicity, specifically against certain cell lines, and induce cell cycle effects leading to apoptotic cell death. The binding efficiency of these compounds with tubulin has also been explored through molecular docking studies, suggesting their potential as potent anticancer agents (Kamal et al., 2014).
Antimicrobial Applications
Derivatives based on the core structure of this compound have been synthesized and screened for their antibacterial and antifungal activities. These novel dye systems and their precursors have shown significant antimicrobial activity against most tested organisms, with some compounds exhibiting higher efficiency than selected standards. This indicates their potential use in dyeing and/or textile finishing with added antimicrobial properties (Shams et al., 2011).
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c18-10-12-3-5-13(6-4-12)15-11-23-17(19-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,(H,19,20,21)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLLKOGBIGZVID-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)


![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)
![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)




![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)
![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

